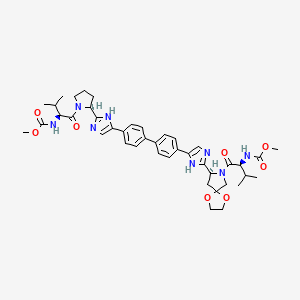

![molecular formula C26H20ClN3O5 B607855 6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione CAS No. 1346607-05-3](/img/structure/B607855.png)

6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione

説明

科学的研究の応用

Treatment of Diabetic Nephropathy

GSK621 has been found to ameliorate high glucose-induced renal injury, a common complication of diabetes . It does this by inducing autophagy via the AMPK/ULK1 signaling pathway . In both in vitro and in vivo studies, GSK621 has shown protective effects on renal cells under high glucose conditions .

Protection against Oxidative Stress in Osteoblasts

GSK621 has demonstrated a cytoprotective effect in hydrogen peroxide (H2O2)-treated osteoblasts . It significantly attenuates H2O2-induced cell death and apoptosis in these cells . This effect is mediated through the activation of AMPK, which is known to promote cell survival .

Treatment of Melanoma

GSK621 has been found to inhibit human melanoma cells in vitro and in vivo . The exact mechanisms of this effect are not specified in the source, but it suggests that GSK621 could be a potential therapeutic agent for melanoma .

Treatment of Glioma

GSK621 has shown cytotoxic effects on human glioma cells . It provokes caspase-dependent apoptotic cell death, and its cytotoxicity can be alleviated by caspase inhibitors . GSK621 activates AMPK to inhibit the mammalian target of rapamycin (mTOR) and downregulate Tetraspanin 8 (Tspan8) in glioma cells .

作用機序

Target of Action

GSK621, also known as “6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione”, is a specific agonist of AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a protective role in kidneys under diabetic conditions .

Mode of Action

GSK621 interacts with its target, AMPK, by increasing the phosphorylation at AMPKα T172, a marker of AMPK activation . This interaction leads to the activation of autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

The activation of AMPK by GSK621 triggers the AMPK/ULK1 signaling pathway, leading to the induction of autophagy . This pathway plays a crucial role in maintaining cellular homeostasis and is particularly important in conditions of nutrient deprivation or stress.

Result of Action

GSK621 has been shown to protect against high glucose-induced renal injury by restoring impaired cellular autophagy . In mouse podocytes (MPC5), GSK621 intervention significantly protected the cells from damage, as indicated by decreased proliferation and increased apoptosis . In a streptozotocin-induced diabetic nephropathy (DN) mice model, GSK621 treatment effectively prevented renal injury, decreased extracellular matrix deposition, fibrotic lesions in the kidney, and also decreased urinary protein and albumin, fasting blood glucose, serum creatinine, as well as blood urea nitrogen levels .

Action Environment

The action of GSK621 is influenced by the cellular environment. For instance, in high glucose conditions, GSK621 can protect cells from damage by restoring impaired cellular autophagy . The presence of an autophagy inhibitor like chloroquine can block the protective effects of gsk621 .

特性

IUPAC Name |

6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURYSXLJGKKDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)

![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)

![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)

![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)